molecular formula C9H9NS B1400278 3-Methyl-4-methylsulfanylbenzonitrile CAS No. 918967-41-6

3-Methyl-4-methylsulfanylbenzonitrile

Cat. No. B1400278
M. Wt: 163.24 g/mol
InChI Key: BGEOBICMHWOYBC-UHFFFAOYSA-N
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Patent
US09346794B1

Procedure details

A solution of lithium aluminium hydride (1.0 M in THF, 18.4 mL, 18.4 mmol) is cooled in an ice bath and treated slowly with a solution of 3-methyl-4-methylsulfanyl-benzonitrile (preparation 66a, 1.0 g, 6.1 mmol) in THF (10 mL) while the temperature is kept below 5° C. The mixture is allowed to warm to room temperature and stirred over night. The mixture is cooled again at 0° C., and water (2 mL) and aqueous sodium hydroxide (4 M, 2 mL) is added. The mixture is filtered and the filtrate is extracted twice with dichloromethane. The combined organic layers are concentrated under reduced pressure. Yield: 923 mg (90% of theory); ESI mass spectrum: [M+H−NH3]+=151; r.t. HPLC: 0.61 min (X011_S03).
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[S:16][CH3:17])[C:11]#[N:12].O.[OH-].[Na+]>C1COCC1>[CH3:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[S:16][CH3:17])[CH2:11][NH2:12] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
18.4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(C#N)C=CC1SC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled again at 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted twice with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
r.t
CUSTOM
Type
CUSTOM
Details
0.61 min (X011_S03)
Duration
0.61 min

Outcomes

Product
Name
Type
Smiles
CC=1C=C(CN)C=CC1SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.